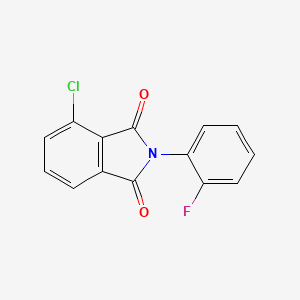
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of 4-chlorophthalic anhydride with 2-fluoroaniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless conditions and the use of environmentally friendly reagents, are often employed to minimize waste and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cyclization Reactions: The isoindole-1,3-dione core can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is used as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agriculture: It serves as a precursor for the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-phenylisoindole-1,3-dione
- 2-(2-Fluorophenyl)isoindole-1,3-dione
- 4-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione
Uniqueness
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C14H7ClFNO2 |
|---|---|
Molekulargewicht |
275.66 g/mol |
IUPAC-Name |
4-chloro-2-(2-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClFNO2/c15-9-5-3-4-8-12(9)14(19)17(13(8)18)11-7-2-1-6-10(11)16/h1-7H |
InChI-Schlüssel |
PYNRVBUMXVYUTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
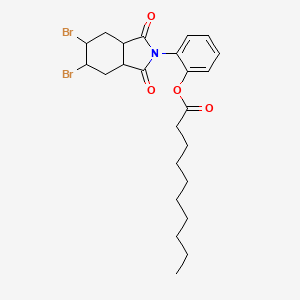
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
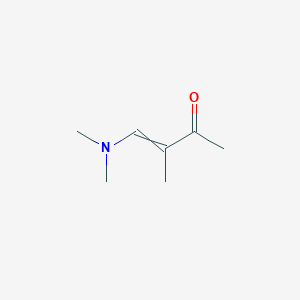
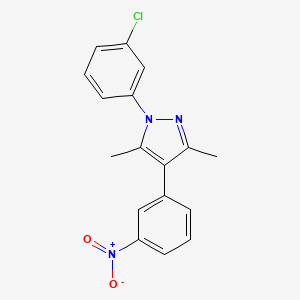

![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
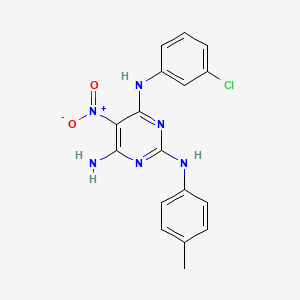
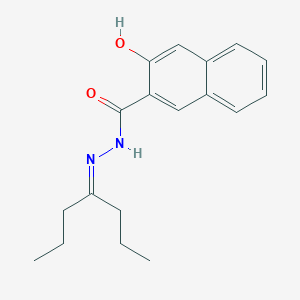
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
